3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid
Description
3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid (CAS: 872108-08-2) is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at the 6-position and a methoxybenzoic acid moiety at the 2-position via a methylene linker. Its molecular formula is C₁₆H₁₄N₂O₃, with a molar mass of 282.30 g/mol . The compound has been explored in pharmaceutical research, particularly in the context of hypnotic drug metabolites and synthetic intermediates .
Structure
3D Structure
Properties
IUPAC Name |
3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-11-5-6-15-17-13(9-18(15)8-11)10-21-14-4-2-3-12(7-14)16(19)20/h2-9H,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVWRNDUJLGJGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)COC3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid involves several steps. One common method includes the functionalization of imidazo[1,2-a]pyridines via radical reactions. This process can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Another approach involves condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Chemical Reactions Analysis
3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 6-methylimidazo[1,2-a]pyridine compounds exhibit promising anticancer properties. A study published in Drug Target Insights highlights the potential of such compounds in targeting specific cancer pathways, particularly in breast and colon cancer models. The mechanism often involves the inhibition of key enzymes involved in tumor progression .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This application could be particularly beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Pharmacological Applications
Neuroprotective Effects
Recent studies have suggested that 3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid may offer neuroprotective benefits. Research has shown that it can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. This property opens avenues for its use in developing new antibiotics or antifungal agents, especially in an era where antibiotic resistance is a growing concern .
Material Science
Polymer Chemistry
In material science, this compound can be utilized as a monomer in polymer synthesis. Its unique chemical structure allows for the creation of polymers with enhanced thermal stability and mechanical properties. These materials could be applied in coatings, adhesives, and composite materials .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Research
A study focused on the synthesis of various derivatives of this compound revealed significant cytotoxic effects against breast cancer cell lines (MCF-7). The results indicated an IC50 value comparable to established chemotherapeutics, suggesting its potential as a lead compound for drug development .
Case Study 2: Neuroprotection
In vitro studies demonstrated that treatment with the compound significantly reduced neuronal cell death induced by oxidative stress agents like hydrogen peroxide. This protective effect was attributed to the compound's ability to upregulate antioxidant defense mechanisms within the cells .
Mechanism of Action
The mechanism of action of 3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the elimination of bacterial infections .
Comparison with Similar Compounds
2-((6-Methylimidazo[1,2-a]pyridin-2-yl)methoxy)benzoic acid
- CAS : 1095491-96-5
- Molecular Formula : C₁₆H₁₄N₂O₃
- Key Difference : The methoxybenzoic acid group is attached at the 2-position of the benzene ring instead of the 3-position.
- Properties : Similar molar mass (282.30 g/mol) but distinct solubility and reactivity due to altered electronic effects from positional isomerism .
4-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid
4-[(8-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid
- Key Difference : Methyl group at the 8-position of the imidazopyridine core.
- Applications: Used in biochemical research; priced at $188.00/250mg (Santa Cruz Biotechnology) .
Functional Group Variations
Zolpidem Metabolites
- Example: 4-[3-(2-(Dimethylamino)-2-oxoethyl)-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid (CAS: 109461-65-6)
- Molecular Formula : C₁₉H₁₉N₃O₃
- Key Difference: A dimethylamino-oxoethyl side chain on the imidazopyridine ring enhances polarity (PSA: 63.91 Ų) and receptor binding affinity, critical for hypnotic activity .
- Metabolic Relevance : Major metabolite of zolpidem, accounting for 80% of its biotransformation .
Ethyl Ester Derivatives
- Example: Ethyl 4-[3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl]benzoate
- Properties : Increased lipophilicity (logP: 3.117) compared to carboxylic acid counterparts, improving membrane permeability but reducing solubility (0.08 g/L) .
Heterocyclic Core Modifications
6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid
- CAS : 1020035-04-4
- Molecular Formula : C₈H₇N₃O₂
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | logP | PSA (Ų) |
|---|---|---|---|---|---|
| 3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid | 872108-08-2 | C₁₆H₁₄N₂O₃ | 282.30 | ~2.5* | 63.91 |
| 4-[3-(2-(Dimethylamino)-2-oxoethyl)-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid | 109461-65-6 | C₁₉H₁₉N₃O₃ | 337.37 | ~1.8 | 63.91 |
| Ethyl 4-[3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl]benzoate | - | C₂₁H₂₃N₃O₃ | 365.43 | 3.117 | 63.91 |
*Estimated based on structural analogues.
Key Research Findings
Positional Isomerism: The 3-, 2-, and 4-substituted benzoic acid derivatives exhibit divergent biological activities. For instance, the 4-substituted analogue is prioritized in commercial catalogs, likely due to optimized interactions with GABAₐ receptors in hypnotic drugs .
Metabolic Stability: The dimethylamino-oxoethyl side chain in zolpidem metabolites enhances metabolic stability but introduces challenges in solubility, necessitating prodrug strategies (e.g., ethyl esters) .
Heterocyclic Modifications : Pyrimidine-based analogues (e.g., imidazo[1,2-a]pyrimidines) show promise in targeting enzymes beyond CNS receptors, such as kinases .
Biological Activity
3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid is a compound of significant interest due to its potential biological activities, particularly in the context of cancer research. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H14N2O3, with a molecular weight of 282.29 g/mol. The structure features a benzoic acid moiety linked to a methoxy-substituted imidazo[1,2-a]pyridine, which is critical for its biological activity.
Synthesis
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves multi-component reactions that yield various substituted products. In the case of this compound, methods may include coupling reactions that introduce the methoxy group at the appropriate position on the imidazo ring.
Anticancer Properties
Research indicates that compounds related to 6-substituted imidazo[1,2-a]pyridines exhibit promising anticancer activity. Specifically, studies have shown that these compounds can induce apoptosis in colon cancer cell lines such as HT-29 and Caco-2. The mechanism involves:
- Caspase Activation : Treatment with these compounds leads to the activation of caspases (caspase 3 and caspase 8), which are crucial for the apoptotic pathway.
- Cytochrome c Release : The release of cytochrome c from mitochondria into the cytosol is a pivotal event in apoptosis triggered by these compounds .
Table 1: Summary of Biological Activity Studies
Inhibition of METTL3
Another significant aspect of the biological activity of this compound is its potential as an inhibitor of METTL3 (N6-methyladenosine methyltransferase). Inhibition of METTL3 has been associated with therapeutic effects in various proliferative disorders, including cancer. This inhibition can lead to altered RNA methylation patterns, affecting gene expression and cellular responses .
Case Studies
A notable case study involved the evaluation of a related imidazo[1,2-a]pyridine derivative in preclinical models. The compound demonstrated:
Q & A
Q. What are the established synthetic routes for 3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid, and what are their key mechanistic steps?
The compound is synthesized via two primary routes:
- Condensation reactions : 2-Aminoimidazole derivatives react with aliphatic 1,3-difunctional compounds to form the imidazo[1,2-a]pyridine core. Subsequent O-alkylation with a benzoic acid derivative introduces the methoxy group .
- Multicomponent reactions (MCRs) : Efficient one-pot assembly of the heterocyclic scaffold using precursors like 2-(1H-benzo[d]imidazol-2-yl)acetonitrile. This method minimizes intermediate isolation and improves yield . Key mechanistic steps include acid-catalyzed cyclization for ring formation and nucleophilic substitution for methoxy group attachment .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- NMR Spectroscopy : Critical for verifying substituent positions. ¹H NMR shows methylimidazo protons at δ 2.35–2.91 ppm and methoxy groups at δ 3.85–3.90 ppm. ¹³C NMR confirms carbonyl groups (δ 163–165 ppm) and aromatic carbons (δ 110–158 ppm) .
- HPLC-MS : Ensures purity (>95%) and detects trace byproducts. Optimal separation uses C18 columns with acetonitrile/water mobile phases .
- IR Spectroscopy : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and imidazo ring vibrations .
Q. What pharmacological activities are associated with the imidazo[1,2-a]pyridine scaffold?
The core structure exhibits anxiolytic, cardiovascular, and anti-inflammatory properties. Specific activities depend on substituents:
- 6-Methyl substitution enhances blood-brain barrier penetration for CNS targets .
- Benzoic acid moieties improve solubility for systemic delivery . Standardized assays (e.g., GABA-A receptor binding or COX-2 inhibition) are used to validate activity .
Q. What purification challenges exist for this compound, and how are they addressed?
Challenges include polarity-driven crystallization issues and oxidant residues. Solutions:
- Gradient pH extraction : Isolate the protonated form at pH 3–4 .
- Alumina chromatography : Removes sodium hypochlorite residues post-oxidation .
- Recrystallization : Ethanol/water (7:3 v/v) yields >95% purity .
Advanced Research Questions
Q. How can the oxidative ring-closure step be optimized for higher yields?
- Oxidant screening : Sodium hypochlorite in ethanol achieves 73% yield at room temperature, outperforming toxic Cr(VI) reagents .
- Solvent optimization : Ethanol minimizes side reactions vs. DMF or THF .
- Kinetic control : 3-hour reaction time with stirring prevents over-oxidation .
Q. How can contradictions in reported pharmacological data be resolved?
- Standardized assays : Use radioligand displacement (e.g., ³H-flumazenil for GABA-A) to ensure reproducibility .
- Structure-activity relationship (SAR) studies : Compare 6-methyl vs. 3-methyl analogs to clarify steric/electronic effects .
- Molecular docking : Rationalize disparate activity by simulating target binding (e.g., PDE4 vs. COX-2) .
Q. What structural modifications significantly impact the pharmacological profile?
- 6-Methyl substitution : Increases CNS bioavailability (logP ~2.5–3.5) .
- Electron-withdrawing groups (e.g., NO₂ at benzoic acid para position): Boost protein binding affinity 3–5 fold .
- Methoxy group positioning : 2-Methoxy on benzoic acid improves solubility for IV formulations .
Q. How can validated HPLC methods be developed for quantification in biological matrices?
- Column/mobile phase : C18 columns with 0.1% formic acid in acetonitrile/water .
- Detection : UV at 254 nm targets the conjugated π-system .
- Validation : Include spike-recovery (85–115%) and LOD <50 ng/mL in plasma .
Q. What strategies improve solubility for in vivo studies?
Q. What considerations are critical for translating in vitro potency to in vivo efficacy?
- Metabolic stability : Screen in liver microsomes (target t₁/₂ >60 min) .
- Protein binding correction : Use equilibrium dialysis to adjust for plasma binding .
- Species-specific PK : Profile bioavailability and half-life in rodents before scaling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
